molecular formula C13H18N2O2 B1486525 6-(2-Ethylpiperidin-1-yl)nicotinic acid CAS No. 1094775-92-4

6-(2-Ethylpiperidin-1-yl)nicotinic acid

Cat. No.: B1486525
CAS No.: 1094775-92-4
M. Wt: 234.29 g/mol
InChI Key: RKTCKXPQWBMWAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-(2-Ethylpiperidin-1-yl)nicotinic acid” can be represented by the SMILES string OCCC1N (CCCC1)CC (N=C2)=CC=C2C (O)=O .

Scientific Research Applications

Industrial Synthesis and Environmental Considerations

Nicotinic acid is essential for humans and animals and plays a role in various biochemical processes. The industrial production of nicotinic acid often results in environmentally harmful by-products. Recent research focuses on developing more ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing green chemistry to minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Photoreactivity of Nicotinic Acid and Its Derivatives

The photoreactivity of nicotinic acid and its derivatives is subject to change based on the solvent and the solution's acidity. These compounds exhibit different behaviors, such as photo-hydroxylation in aqueous solutions and photo-ethylation in ethanol solutions, presenting diverse applications in chemical synthesis and the study of photoreactions (Takeuchi et al., 1974).

Biological Incorporation and Activity

The biological incorporation of nicotinic acid into tobacco alkaloids has been studied, revealing its pathway and efficiency in producing labeled compounds, which is significant for understanding metabolic pathways in plants (Leete, 1977). Additionally, certain nicotinic acid derivatives, like thionicotinic acid analogs, have shown potential in vasorelaxation and antioxidation, indicating their therapeutic prospects (Prachayasittikul et al., 2010).

Novel Syntheses and Medicinal Chemistry

Innovative methods for synthesizing nicotinic acid derivatives have been developed, such as efficient N-arylation catalyzed by a copper(I) pyrazolyl-nicotinic acid system, opening new avenues in medicinal chemistry and drug design (Liu et al., 2010).

Anti-atherosclerotic and Anti-lipolytic Effects

Nicotinic acid inhibits atherosclerosis progression in mice through the GPR109A receptor expressed by immune cells, demonstrating its anti-inflammatory and cholesterol-regulating properties independent of lipid-modifying effects (Lukasova et al., 2011). Furthermore, nicotinic acid's anti-lipolytic effects, mediated through receptors like PUMA-G and HM74, highlight its potential in treating dyslipidemia and related metabolic disorders (Tunaru et al., 2003).

Safety and Hazards

The safety data sheet for a related compound, nicotinic acid, indicates that it can cause serious eye irritation . It’s important to handle “6-(2-Ethylpiperidin-1-yl)nicotinic acid” with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

6-(2-Ethylpiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound binds to these receptors, influencing their activity and modulating biochemical processes. Additionally, this compound can interact with enzymes involved in the synthesis and degradation of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. For instance, it has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to nicotinic acid receptors, leading to the activation or inhibition of downstream signaling pathways. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on metabolic processes and cellular function. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound can cause significant cellular damage and disrupt normal metabolic processes . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinic acid and NAD+ metabolism. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the synthesis and salvage of NAD+ . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes through carrier-mediated mechanisms, which are pH-dependent and energy-dependent . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles.

Properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-7-6-10(9-14-12)13(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTCKXPQWBMWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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